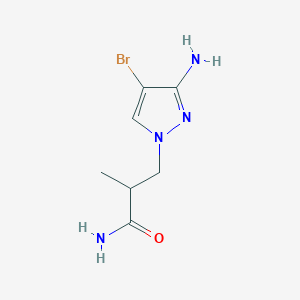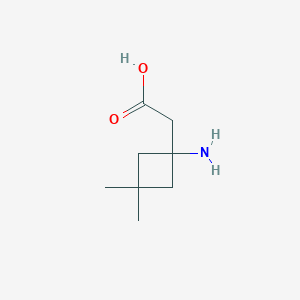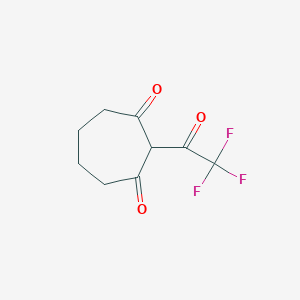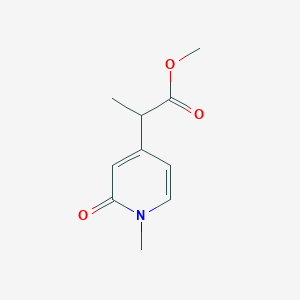
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide: is a chemical compound with the molecular formula C7H11BrN4O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the 4-position.
Amination: The bromo-substituted pyrazole undergoes nucleophilic substitution with an amine to introduce the amino group at the 3-position.
Amidation: Finally, the resulting 3-amino-4-bromo-1H-pyrazole is reacted with 2-methylpropanoyl chloride to form the desired amide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo substituent can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Building Block: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Catalysis: Potential use as a ligand in coordination chemistry for catalysis.
Biology and Medicine:
Drug Development:
Enzyme Inhibition: May act as an inhibitor for certain enzymes, making it useful in biochemical research.
Industry:
Materials Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and bromo substituents on the pyrazole ring can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
- 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one
- 3-Amino-4-bromo-1H-pyrazole-1-acetic acid
Comparison:
- Structural Differences: The listed compounds differ in their substituents and functional groups attached to the pyrazole ring, which can significantly affect their chemical properties and reactivity.
- Unique Features: 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide is unique due to the presence of both an amino group and a bromo substituent on the pyrazole ring, along with a 2-methylpropanamide moiety. This combination of functional groups can lead to unique reactivity and potential applications.
特性
分子式 |
C7H11BrN4O |
|---|---|
分子量 |
247.09 g/mol |
IUPAC名 |
3-(3-amino-4-bromopyrazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H11BrN4O/c1-4(7(10)13)2-12-3-5(8)6(9)11-12/h3-4H,2H2,1H3,(H2,9,11)(H2,10,13) |
InChIキー |
DBSZJDNXTKDHRG-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(C(=N1)N)Br)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(4-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13079435.png)
![1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13079442.png)

amine](/img/structure/B13079451.png)




